2-(4-Ethoxyphenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione
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Overview
Description
2-(4-Ethoxyphenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione is a synthetic compound belonging to the class of beta-carbolines. Beta-carbolines are a group of indole alkaloids that have shown a wide range of biological activities. This particular compound is characterized by its complex structure, which includes an ethoxyphenyl group, a methoxy group, and a tetrahydro-beta-carboline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common approach is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst . This reaction forms the tetrahydro-beta-carboline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis . The choice of solvents, catalysts, and temperature control are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-beta-carboline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various substituted beta-carboline derivatives, which can have different biological activities and properties .
Scientific Research Applications
2-(4-Ethoxyphenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and affecting downstream signaling pathways . For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
Similar Compounds
Harmine: A natural beta-carboline with similar structural features but different substituents.
Harmaline: Another natural beta-carboline with distinct biological activities.
1,2,3,4-Tetrahydro-beta-carboline: A simpler analog with a similar core structure.
Uniqueness
2-(4-Ethoxyphenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxyphenyl and methoxy groups may enhance its binding affinity to certain targets or improve its pharmacokinetic profile compared to other beta-carbolines .
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-12-methoxy-2-methyl-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,5-dione |
InChI |
InChI=1S/C23H23N3O4/c1-4-30-15-7-5-14(6-8-15)26-21(27)23(2)20-17(11-12-25(23)22(26)28)18-13-16(29-3)9-10-19(18)24-20/h5-10,13,24H,4,11-12H2,1-3H3 |
InChI Key |
BIYSELTVIVKLKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3(C4=C(CCN3C2=O)C5=C(N4)C=CC(=C5)OC)C |
Origin of Product |
United States |
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